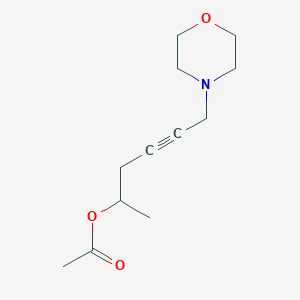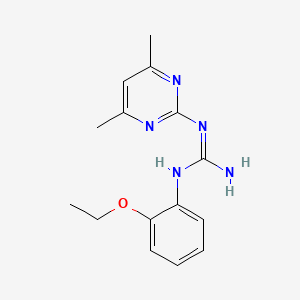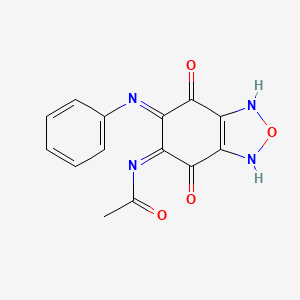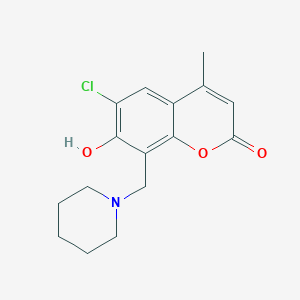
1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate, also known as MPA, is a chemical compound that has been studied for its potential use in scientific research. MPA is a derivative of the compound propargyl alcohol and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate is not fully understood, but it is believed to work through the inhibition of key enzymes involved in cellular processes. Specifically, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, which can improve mood and cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been shown to have a variety of other biochemical and physiological effects. For example, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate in scientific research is its relatively low toxicity. In addition, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate is stable and can be easily synthesized in the lab. However, one limitation is that 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has a short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate. One area of interest is in the development of new anti-cancer therapies based on 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate and its derivatives. In addition, further research is needed to fully understand the mechanism of action of 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate and its effects on various cellular processes. Finally, there is potential for the development of new neuroprotective agents based on 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate and its ability to increase BDNF levels.
Méthodes De Synthèse
The synthesis of 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate typically involves a multi-step process that begins with the reaction of propargyl alcohol with methyl iodide to form 1-methyl-3-propargyloxy-2-iodopropane. This intermediate is then reacted with morpholine to form 1-methyl-5-(4-morpholinyl)-3-propargyloxy-2-iodobenzene. Finally, the iodine atom is replaced with an acetate group using acetic anhydride to yield the final product, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate.
Applications De Recherche Scientifique
1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been shown to have anti-tumor properties. In addition, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been studied for its potential use as a neuroprotective agent, as well as its ability to inhibit the growth of bacteria and viruses.
Propriétés
IUPAC Name |
6-morpholin-4-ylhex-4-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(16-12(2)14)5-3-4-6-13-7-9-15-10-8-13/h11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERGOAAPVUIYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCOCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholin-4-yl)hex-4-yn-2-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)





![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)

![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)